molecular formula C28H45N7O8 B12539394 L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide CAS No. 653568-10-6

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide

Cat. No.: B12539394
CAS No.: 653568-10-6
M. Wt: 607.7 g/mol
InChI Key: POOLGYJQSLADTP-QXWVDRRVSA-N
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Description

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide is a peptide compound composed of five amino acids: isoleucine, serine, tyrosine, asparagine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide is unique due to its specific sequence and potential applications in various fields. Its combination of amino acids provides distinct chemical and biological properties, making it valuable for research and industrial purposes.

Properties

CAS No.

653568-10-6

Molecular Formula

C28H45N7O8

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C28H45N7O8/c1-5-15(4)23(30)28(43)35-21(13-36)27(42)33-19(11-16-6-8-17(37)9-7-16)25(40)34-20(12-22(29)38)26(41)32-18(24(31)39)10-14(2)3/h6-9,14-15,18-21,23,36-37H,5,10-13,30H2,1-4H3,(H2,29,38)(H2,31,39)(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t15-,18-,19-,20-,21-,23-/m0/s1

InChI Key

POOLGYJQSLADTP-QXWVDRRVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

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